molecular formula C20H19N3O4S B1235324 7-(4-(Phenylsulfonyl)butoxy)-1,3-dihydro-2H-imidazo(4,5-b)quinolin-2-one CAS No. 112859-12-8

7-(4-(Phenylsulfonyl)butoxy)-1,3-dihydro-2H-imidazo(4,5-b)quinolin-2-one

Cat. No. B1235324
M. Wt: 397.4 g/mol
InChI Key: PSFRCKHLCWZSJR-UHFFFAOYSA-N
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Patent
US04775674

Procedure details

A solution of 5-[[2-nitro-5-[4-(phenylsulfonyl)butoxy]phenyl]methylene]-2,4-imidazolidinedione (4.12 g, 9.1 mmol) in dimethylformamide (125 mL) was hydrogenated at 60 p.s.i. over 10% palladium on charcoal (1.25 g) in a low pressure hydrogenation apparatus. After 18 hours, the mixture was filtered through kieselguhr, the solvent evaporated and the residue dissolved in dimethylformamide (125 mL) and resubjected to hydrogenation over 10% palladium on charcoal (1.2 g). After 4 hours, the mixture was filtered through kieselguhr, concentrated in vacuo and the residue dissolved in refluxing methanol (150 mL). Iodine (2.35 g, 9 mmol) was added and the mixture refluxed for 1 hour, cooled and diluted with 10% sodium thiosulfate solution and 10% potassium carbonate solution. The mixture was stirred for 10 minutes, filtered and the solid washed with water and dried at 90° C. in vacuo. Crystallization from acetonitrile/dimethylformamide/water afforded 7-[4-(phenylsulfonyl)butoxy]-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one as a partial hydrate (1.90 g, 51%), m.p. 258° C. (dec.).
Name
5-[[2-nitro-5-[4-(phenylsulfonyl)butoxy]phenyl]methylene]-2,4-imidazolidinedione
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three
Quantity
1.25 g
Type
catalyst
Reaction Step Four
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][S:15]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)(=[O:17])=[O:16])=[CH:6][C:5]=1[CH:24]=[C:25]1[NH:29][C:28](=[O:30])[NH:27][C:26]1=O)([O-])=O.II>CN(C)C=O.[Pd].S([O-])([O-])(=O)=S.[Na+].[Na+].C(=O)([O-])[O-].[K+].[K+]>[C:18]1([S:15]([CH2:14][CH2:13][CH2:12][CH2:11][O:10][C:7]2[CH:8]=[CH:9][C:4]3[N:1]=[C:26]4[NH:27][C:28](=[O:30])[NH:29][C:25]4=[CH:24][C:5]=3[CH:6]=2)(=[O:17])=[O:16])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:4.5.6,7.8.9|

Inputs

Step One
Name
5-[[2-nitro-5-[4-(phenylsulfonyl)butoxy]phenyl]methylene]-2,4-imidazolidinedione
Quantity
4.12 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)OCCCCS(=O)(=O)C1=CC=CC=C1)C=C1C(NC(N1)=O)=O
Step Two
Name
Quantity
2.35 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
1.25 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through kieselguhr
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dimethylformamide (125 mL)
WAIT
Type
WAIT
Details
After 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved
TEMPERATURE
Type
TEMPERATURE
Details
in refluxing methanol (150 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed with water
CUSTOM
Type
CUSTOM
Details
dried at 90° C. in vacuo
CUSTOM
Type
CUSTOM
Details
Crystallization from acetonitrile/dimethylformamide/water

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)CCCCOC1=CC=2C=C3C(=NC2C=C1)NC(N3)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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